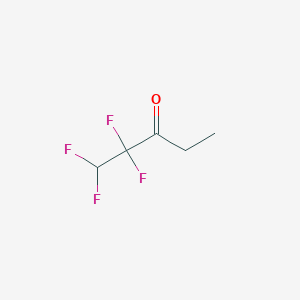
3-Pentanone,1,1,2,2-tetrafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone,1,1,2,2-tetrafluoro- is a fluorinated ketone with the molecular formula C5H6F4O. This compound is characterized by the presence of four fluorine atoms attached to the carbon chain, which significantly alters its chemical properties compared to non-fluorinated ketones. It is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone,1,1,2,2-tetrafluoro- typically involves the fluorination of 3-pentanone. One common method is the reaction of 3-pentanone with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-Pentanone,1,1,2,2-tetrafluoro- often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pentanone,1,1,2,2-tetrafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Pentanone,1,1,2,2-tetrafluoro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Pentanone,1,1,2,2-tetrafluoro- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and other interactions with biological molecules, affecting their function and activity. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Perfluoro(2-methyl-3-pentanone): This compound is also a fluorinated ketone with similar applications in industry and research.
1,1,2,2-Tetrafluoroethane: Another fluorinated compound with different structural properties but similar chemical behavior.
Uniqueness
3-Pentanone,1,1,2,2-tetrafluoro- is unique due to its specific arrangement of fluorine atoms and its ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C5H6F4O |
|---|---|
Molecular Weight |
158.09 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoropentan-3-one |
InChI |
InChI=1S/C5H6F4O/c1-2-3(10)5(8,9)4(6)7/h4H,2H2,1H3 |
InChI Key |
GSJBJEHAZPULQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















